molecular formula C10H11N3 B069634 N,5-dimethylquinoxalin-6-amine CAS No. 161696-98-6

N,5-dimethylquinoxalin-6-amine

Cat. No.: B069634
CAS No.: 161696-98-6
M. Wt: 173.21 g/mol
InChI Key: NXRPHEZQLSUGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-Dimethylquinoxalin-6-amine is a quinoxaline derivative characterized by a methyl group at position 5 of the quinoxaline ring and an N-methylated amine substituent at position 6. Quinoxalines are bicyclic heteroaromatic systems comprising two nitrogen atoms at positions 1 and 4, which are widely studied for their electrochemical, optical, and biological properties . For example, 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) was synthesized via nucleophilic aromatic substitution between 2,6-dichloroquinoxaline and 2,3-dimethylaniline in DMF at 100°C . Similarly, quinoxalin-6-amine derivatives are often synthesized via nitro-group reduction using Pd/C and hydrazine hydrate .

The methyl groups at positions N and 5 in this compound are expected to influence its electronic properties (e.g., electron-donating effects) and solubility compared to unsubstituted quinoxalin-6-amine. Such substitutions are critical in modulating reactivity and interactions in pharmacological or materials science applications.

Properties

CAS No.

161696-98-6

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

N,5-dimethylquinoxalin-6-amine

InChI

InChI=1S/C10H11N3/c1-7-8(11-2)3-4-9-10(7)13-6-5-12-9/h3-6,11H,1-2H3

InChI Key

NXRPHEZQLSUGTO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=NC=CN=C12)NC

Canonical SMILES

CC1=C(C=CC2=NC=CN=C12)NC

Other CAS No.

161696-98-6

Synonyms

6-Quinoxalinamine, N,5-dimethyl-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethylquinoxalin-6-amine typically involves the reaction of appropriate quinoxaline derivatives with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: N,5-dimethylquinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,5-dimethylquinoxalin-6-amine is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is utilized as a fluorescent probe for the detection of metal ions such as palladium. Its ability to selectively bind to specific ions makes it valuable for studying metal ion interactions in biological systems .

Medicine: Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .

Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N,5-dimethylquinoxalin-6-amine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound’s quinoxaline core allows it to form stable complexes with metal ions, which can be detected through changes in fluorescence or other spectroscopic properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Substituent Variations on the Quinoxaline Core

The following table summarizes key quinoxalin-6-amine derivatives and their structural distinctions from N,5-dimethylquinoxalin-6-amine:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound N-CH₃, 5-CH₃ C₁₀H₁₁N₃ 173.22 Hypothesized enhanced lipophilicity
5-Bromoquinoxalin-6-amine 5-Br, 6-NH₂ C₈H₆BrN₃ 224.06 Intermediate for cross-coupling reactions
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine 2-NH-(2,3-dimethylphenyl), 6-Cl C₁₆H₁₄ClN₃ 295.76 Antibacterial activity
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinoxalin-6-amine 5-CH₃, 6-NH-(imidazolyl) C₁₂H₁₃N₅ 227.27 Potential bioactive scaffold
2,3-Diphenylquinoxalin-6-amine 2-Ph, 3-Ph, 6-NH₂ C₂₀H₁₅N₃ 297.36 Fluorescence properties

Impact of Substituents on Physicochemical Properties

  • Electron-Donating vs. In contrast, 5-bromo substitution (as in 5-bromoquinoxalin-6-amine) introduces electron-withdrawing effects, favoring electrophilic substitution reactions .
  • Solubility: N-Methylation (as in this compound) reduces polarity compared to primary amines (e.g., quinoxalin-6-amine), improving lipid solubility. This is critical for membrane permeability in drug design.
  • Steric Effects : Bulky substituents, such as the 2,3-dimethylphenyl group in compound 3f , may hinder intermolecular interactions but improve selectivity in biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.